1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a unique structure combining azepane, imidazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the imidazole group: The imidazole moiety can be introduced via alkylation or acylation reactions.
Coupling with piperazine: The final step involves coupling the azepane-imidazole intermediate with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole and piperazine moieties are known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
1-(azepan-1-yl)-2-[4-(1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one: Lacks the methyl group on the imidazole ring.
1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]ethan-1-one: Contains a piperidine ring instead of piperazine.
Uniqueness: 1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is unique due to the presence of both azepane and piperazine rings, along with the methylated imidazole group. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-18-9-6-17-16(18)21-12-10-19(11-13-21)14-15(22)20-7-4-2-3-5-8-20/h6,9H,2-5,7-8,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSJDPDPXQZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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